Cas no 85926-99-4 (2,3-dihydro-1H-indol-4-ol)

2,3-Dihydro-1H-indol-4-ol is a heterocyclic organic compound featuring an indole scaffold with a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its partially saturated indole core enhances stability while retaining the functional versatility of aromatic systems. The hydroxyl group provides a handle for further derivatization, enabling the formation of ethers, esters, or other modified derivatives. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and hydrogen-bonding capacity. High-purity grades ensure consistent performance in research and industrial applications.
2,3-dihydro-1H-indol-4-ol structure
2,3-dihydro-1H-indol-4-ol structure
商品名:2,3-dihydro-1H-indol-4-ol
CAS番号:85926-99-4
MF:C8H9NO
メガワット:135.16316
MDL:MFCD09056797
CID:991213
PubChem ID:3021054

2,3-dihydro-1H-indol-4-ol 化学的及び物理的性質

名前と識別子

    • Indolin-4-ol
    • 1H-INDOL-4-OL,2,3-DIHYDRO-,
    • 2,3-dihydro-1H-indol-4-ol
    • indoline-4-ol
    • 4-hydroxyindolin
    • 4-HYDROXYINDOLINE
    • AC-27808
    • Q-102605
    • SCHEMBL93672
    • EINECS 288-871-5
    • MFCD09056797
    • EN300-140092
    • F8881-4591
    • 85926-99-4
    • AMY5067
    • AKOS006332494
    • p-Hydroxy-indoline
    • CHEMBL2220512
    • DTXSID50235249
    • OWWAUBQOFLVUMS-UHFFFAOYSA-N
    • MB07004
    • NS00039103
    • 2,3-Dihydro-1H-indol-4-ol;Einecs 288-871-5;4-Hydroxyindoline
    • DB-101151
    • MDL: MFCD09056797
    • インチ: InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
    • InChIKey: OWWAUBQOFLVUMS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(CCN2)C(=C1)O

計算された属性

  • せいみつぶんしりょう: 135.06800
  • どういたいしつりょう: 135.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.196
  • ゆうかいてん: 139-140 ºC
  • ふってん: 281 ºC
  • フラッシュポイント: 160 ºC
  • PSA: 32.26000
  • LogP: 1.49820

2,3-dihydro-1H-indol-4-ol セキュリティ情報

2,3-dihydro-1H-indol-4-ol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-dihydro-1H-indol-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-140092-0.05g
2,3-dihydro-1H-indol-4-ol
85926-99-4 95.0%
0.05g
$44.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1207093-250mg
2,3-Dihydro-1H-indol-4-ol
85926-99-4 97%
250mg
¥1090.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1207093-25g
2,3-Dihydro-1H-indol-4-ol
85926-99-4 97%
25g
¥22830 2023-04-13
Life Chemicals
F8881-4591-5g
2,3-dihydro-1H-indol-4-ol
85926-99-4 95%+
5g
$810.0 2023-09-06
Chemenu
CM128985-250mg
indolin-4-ol
85926-99-4 95%+
250mg
$*** 2023-05-29
Enamine
EN300-140092-1.0g
2,3-dihydro-1H-indol-4-ol
85926-99-4 95.0%
1.0g
$190.0 2025-02-21
Enamine
EN300-140092-250mg
2,3-dihydro-1H-indol-4-ol
85926-99-4
250mg
$94.0 2023-09-30
Enamine
EN300-140092-5000mg
2,3-dihydro-1H-indol-4-ol
85926-99-4
5000mg
$590.0 2023-09-30
Aaron
AR004RB8-100mg
Indolin-4-ol
85926-99-4 97%
100mg
$67.00 2025-01-22
Aaron
AR004RB8-1g
Indolin-4-ol
85926-99-4 97%
1g
$306.00 2025-01-22

2,3-dihydro-1H-indol-4-olに関する追加情報

2,3-Dihydro-1H-indol-4-ol (CAS No. 85926-99-4): A Comprehensive Overview

The compound 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-4) is a structurally unique organic molecule belonging to the indole family. Indoles are heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole derivative in question, 2,3-dihydro-1H-indol-4-ol, features a partially hydrogenated pyrrole ring and a hydroxyl group (-OH) at the 4-position of the indole skeleton. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the biological activity of 2,3-dihydro-1H-indol-4-ol, particularly its role as a precursor in the synthesis of various bioactive molecules. For instance, researchers have explored its ability to act as an intermediate in the production of indole alkaloids, which are known for their pharmacological properties such as anticancer, antifungal, and anti-inflammatory activities. The compound's hydroxyl group at the 4-position plays a crucial role in its reactivity and functionalization, making it a versatile building block in organic synthesis.

The synthesis of 2,3-dihydro-1H-indol-4-ol has been optimized through various methodologies, including catalytic hydrogenation and enzymatic transformations. One notable advancement involves the use of transition metal catalysts to achieve high yields and selectivity in the hydrogenation process. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of applications, 2,3-dihydro-1H-indol-4-ol has shown promise in the development of novel drug candidates. For example, studies have demonstrated its potential as an antioxidant agent, capable of scavenging free radicals and mitigating oxidative stress in biological systems. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Recent research has also focused on the material science applications of 2,3-dihydro-1H-indol-4-ol. By incorporating this compound into polymer matrices, scientists have developed advanced materials with enhanced mechanical properties and thermal stability. These materials hold potential for use in aerospace, electronics, and biomedical devices.

The safety profile of 2,3-dihydro-1H-indol-4-ol has been extensively evaluated to ensure its suitability for various applications. Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further development in pharmaceutical and agricultural sectors.

In conclusion, 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemistry and biology research.

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Amadis Chemical Company Limited
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価格 ($):337